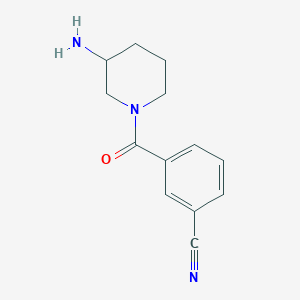

3-(3-Aminopiperidine-1-carbonyl)benzonitrile

Overview

Description

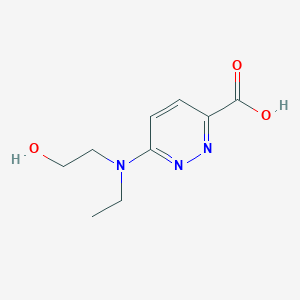

“3-(3-Aminopiperidine-1-carbonyl)benzonitrile” is a chemical compound with the molecular formula C13H15N3O . It has a molecular weight of 229.28 g/mol. The compound is typically stored at room temperature and is in the form of an oil .

Synthesis Analysis

The synthesis of protected 3-aminopiperidine derivatives like “this compound” can be achieved using enzyme cascades. Variants of galactose oxidase and imine reductase have been used to convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively, in up to 54% isolated yield .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H14N2O/c14-10-11-5-4-6-12(9-11)13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is an oil that is stored at room temperature . It has a molecular weight of 229.28 g/mol.Scientific Research Applications

Synthesis Approaches:

Aqueous Synthesis of Aminopiperidine Derivatives:

- 1-Benzyl 3-aminopyrrolidine and 1-benzyl 3-aminopiperidine were synthesized in aqueous conditions from commercially available materials, using Curtius rearrangement. This provides an efficient and rapid synthesis approach for aminopiperidine derivatives (Jean et al., 2001).

Rhodium-Catalyzed Asymmetric Hydrogenation:

- Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides is an efficient method to access enantioenriched 3-aminopiperidine derivatives. This method is atom-economical and provides an attractive route to important structural units found in natural products and pharmaceutical drugs (Royal et al., 2016).

Metabolism and Molecular Interactions

- Metabolism of Aminopiperidine Drugs:

- 4-Aminopiperidines, extensively metabolized by cytochrome P450s, involve crucial molecular interactions for N-dealkylation. The study suggests that understanding these interactions is essential for optimized drug metabolism, potentially benefiting drug design (Sun & Scott, 2011).

Antimicrobial and Cytotoxic Properties

- Antimicrobial and Cytotoxic Effects of CO-Releasing Molecules (CORMs):

- CORMs, specifically Ru-carbonyl CORMs like CORM-3, exhibit potent antimicrobial effects against Escherichia coli and are explored as potential novel antimicrobial drugs. The study indicates that the active antimicrobial agent is Ru(II), which binds to thiols, offering insights for potential therapeutic applications (Southam et al., 2018).

Antitumor Activity and DNA Binding

Synthesis and Antitumor Activity of Benzonitrile Derivatives:

- The synthesis of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile and its crystal structure are reported, indicating inhibition of the proliferation of certain cancer cell lines, suggesting its potential in cancer treatment (Lu et al., 2018).

DNA Binding and Anti-proliferative Properties of Benzochromene Derivatives:

- Benzochromene derivatives exhibit potent cytotoxic activity against cancer cells, notably through induction of apoptosis and interaction with DNA. The study highlights the potential of these compounds in chemotherapeutic applications (Ahagh et al., 2019).

Safety and Hazards

properties

IUPAC Name |

3-(3-aminopiperidine-1-carbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-8-10-3-1-4-11(7-10)13(17)16-6-2-5-12(15)9-16/h1,3-4,7,12H,2,5-6,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUBMQUMVQMMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Methylpyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B1464316.png)

![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)

![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)

![3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1464329.png)

![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464330.png)